![molecular formula C24H16ClF6N5OS B3009266 2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide CAS No. 337920-23-7](/img/structure/B3009266.png)
2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It includes a pyridine ring, an indole ring, and a phenyl ring, all of which are common structures in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting with the preparation of the pyridine and indole rings. The trifluoromethyl groups could be introduced using a suitable fluorinating agent . The final steps would likely involve the formation of the carbamothioylamino group and the attachment of this to the acetamide .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridine and indole rings provide a planar, aromatic structure, while the trifluoromethyl groups add electron-withdrawing character, which can influence the reactivity of the molecule .Chemical Reactions Analysis
This compound, due to its complex structure, could participate in a variety of chemical reactions. The presence of the pyridine and indole rings means it could undergo electrophilic aromatic substitution reactions. The carbamothioylamino group could also participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, while the pyridine and indole rings could contribute to its aromaticity .Scientific Research Applications
Kinase Inhibitors: The trifluoromethyl group enhances binding affinity, making it a candidate for kinase inhibitors. For instance, derivatives of this compound have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks) involved in cell signaling pathways .
Antiviral Agents: The compound’s structural features may contribute to antiviral activity. Researchers have synthesized analogs targeting viral enzymes, such as the NS5B polymerase in Hepatitis C treatment .
Chemical Biology and Enzyme Studies
Understanding enzyme mechanisms and interactions is crucial for drug design. Consider these applications:
- Enzyme Inhibition Studies : Researchers investigate how this compound interacts with specific enzymes. For example, it has been studied as an inhibitor of acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferase (PPTase) enzymes .
Organic Synthesis and Functionalization
The cyanomethyl group provides synthetic versatility. Here’s how it can be useful:
- Functional Group Transformation : Researchers use this compound as a model substrate to explore regioselective functionalization reactions . Its reactivity can guide the development of new synthetic methodologies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-2-yl]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF6N5OS/c25-18-10-15(24(29,30)31)12-32-21(18)36-17(8-13-4-1-2-7-19(13)36)11-20(37)34-35-22(38)33-16-6-3-5-14(9-16)23(26,27)28/h1-10,12H,11H2,(H,34,37)(H2,33,35,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETGEGHZLBQRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)NNC(=S)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF6N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide |
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